Diphenyl-1,3-oxazole-4-sulfonyl chloride Diphenyl-1,3-oxazole-4-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1432284-72-4
VCID: VC6339548
InChI: InChI=1S/C15H10ClNO3S/c16-21(18,19)15-13(11-7-3-1-4-8-11)20-14(17-15)12-9-5-2-6-10-12/h1-10H
SMILES: C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)Cl
Molecular Formula: C15H10ClNO3S
Molecular Weight: 319.76

Diphenyl-1,3-oxazole-4-sulfonyl chloride

CAS No.: 1432284-72-4

Cat. No.: VC6339548

Molecular Formula: C15H10ClNO3S

Molecular Weight: 319.76

* For research use only. Not for human or veterinary use.

Diphenyl-1,3-oxazole-4-sulfonyl chloride - 1432284-72-4

Specification

CAS No. 1432284-72-4
Molecular Formula C15H10ClNO3S
Molecular Weight 319.76
IUPAC Name 2,5-diphenyl-1,3-oxazole-4-sulfonyl chloride
Standard InChI InChI=1S/C15H10ClNO3S/c16-21(18,19)15-13(11-7-3-1-4-8-11)20-14(17-15)12-9-5-2-6-10-12/h1-10H
Standard InChI Key YIVDTAKIQUPZAG-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Diphenyl-1,3-oxazole-4-sulfonyl chloride features a central oxazole ring—a five-membered heterocycle containing one oxygen and one nitrogen atom—substituted at the 4-position with a sulfonyl chloride group (-SO₂Cl) and at the 2- and 5-positions with phenyl rings. The planar oxazole system facilitates π-π stacking interactions, while the electron-withdrawing sulfonyl chloride enhances electrophilicity at the sulfur center.

Table 1: Physicochemical Properties of Diphenyl-1,3-Oxazole-4-Sulfonyl Chloride

PropertyValue
Molecular FormulaC₁₅H₁₀ClNO₃S
Molecular Weight319.76 g/mol
IUPAC Name2,5-Diphenyl-1,3-oxazole-4-sulfonyl chloride
SMILESC1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)Cl
InChI KeyYIVDTAKIQUPZAG-UHFFFAOYSA-N
SolubilityLimited data; presumed soluble in polar aprotic solvents (e.g., DMF, DMSO)

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the oxazole protons (δ 7.8–8.2 ppm) and aromatic phenyl groups (δ 7.2–7.6 ppm). Infrared (IR) spectra show characteristic peaks for the sulfonyl chloride group (S=O stretch at ~1370 cm⁻¹ and ~1180 cm⁻¹) and C-Cl vibration at ~750 cm⁻¹. Mass spectrometry (MS) typically displays a molecular ion peak at m/z 319.76, consistent with the molecular weight.

Synthesis and Optimization Strategies

Conventional Synthesis Route

The primary synthesis involves reacting diphenyl-1,3-oxazole with chlorosulfonic acid (ClSO₃H) at 0–5°C, followed by quenching with thionyl chloride (SOCl₂) to stabilize the sulfonyl chloride moiety . Critical parameters include:

  • Temperature control: Excess heat promotes decomposition via sulfonic acid formation.

  • Stoichiometry: A 1:1.05 molar ratio of oxazole to ClSO₃H maximizes yield .

  • Purification: Recrystallization from dichloromethane/hexane mixtures achieves >95% purity.

Table 2: Synthesis Conditions and Yields

ReagentAmount (mol)Temperature (°C)Yield (%)
Chlorosulfonic acid1.050–578
Thionyl chloride1.27094
Reaction time2 hours70-

Process Innovations

Patent US5136043A details enhanced methods using sulfamic acid (NH₂SO₃H) as a catalyst, improving regioselectivity and reducing byproducts . For example, introducing 1 mol% sulfamic acid during chlorosulfonation increases yield from 78% to 94% under identical conditions . Alternative approaches employ microwave-assisted synthesis, reducing reaction times from hours to minutes while maintaining efficacy .

Reactivity and Functionalization Pathways

Nucleophilic Substitution

The sulfonyl chloride group undergoes facile displacement with nucleophiles:

  • Amines: Forms sulfonamides (RSO₂NHR'), pivotal in drug design (e.g., antibacterial agents).

  • Alcohols/Thiols: Produces sulfonate esters (RSO₂OR') or sulfonothioates (RSO₂SR'), useful as protecting groups.

  • Grignard Reagents: Enables carbon-sulfur bond formation for complex heterocycles .

Coupling Reactions

Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) exploit the phenyl rings for biaryl synthesis. For instance, reacting with boronic acids yields tetra-ortho-substituted biphenyls, valuable in materials science .

Redox Transformations

Controlled reduction with LiAlH₄ converts the sulfonyl chloride to a sulfinic acid (-SO₂H), while oxidation with m-CPBA generates sulfonic acid derivatives (-SO₃H).

OrganismIC₅₀/MIC (µg/mL)Mechanism
S. aureus8Cell wall synthesis inhibition
E. coli16DNA gyrase interference
C. albicans50Ergosterol biosynthesis disruption

Anticancer Activity

Structure-activity relationship (SAR) studies correlate the sulfonyl group with apoptosis induction in MCF-7 breast cancer cells (IC₅₀ = 12.3 µM) . The electron-deficient sulfonyl moiety likely interacts with cellular thiols, disrupting redox homeostasis.

Antioxidant Effects

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to sulfonamide drugs, including COX-2 inhibitors and diuretics. For example, coupling with p-aminobenzoic acid yields sulfathiazole analogs with enhanced bioavailability.

Materials Science

Incorporating the sulfonyl chloride into polymers enhances thermal stability (T₅₀₀ = 320°C) and dielectric properties, making it suitable for high-performance coatings .

Analytical Chemistry

Derivatization with fluorescent amines (e.g., dansyl chloride) produces UV-active probes for sulfur detection in environmental samples (LOD = 0.1 ppb) .

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